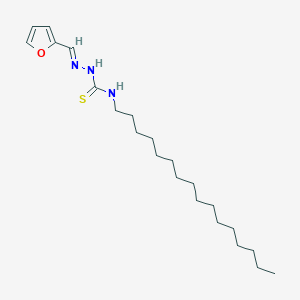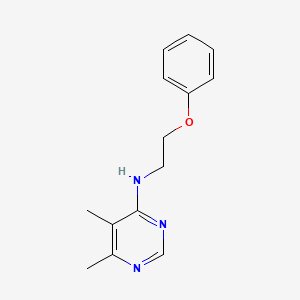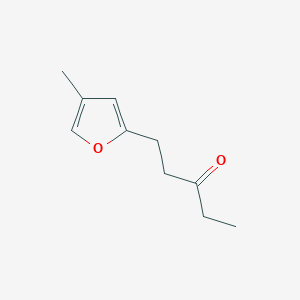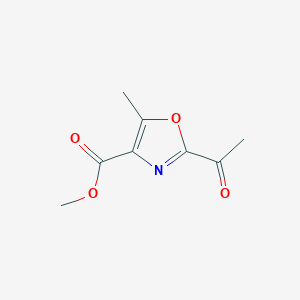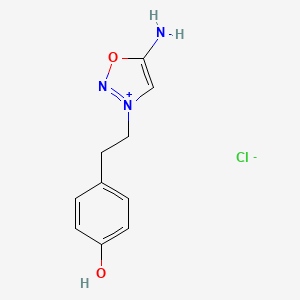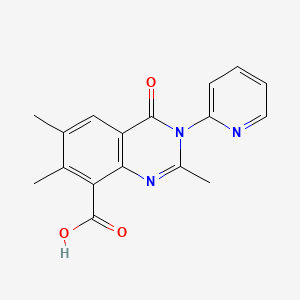
8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- typically involves multi-step organic reactions. Common starting materials include 2-aminobenzamide and pyridine derivatives. The synthesis may involve:
Cyclization reactions: to form the quinazoline core.
Functional group modifications: to introduce the carboxylic acid and pyridyl groups.
Methylation reactions: to add methyl groups at specific positions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch processing: for small-scale synthesis.
Continuous flow chemistry: for larger-scale production, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinazoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
科学研究应用
Chemistry
Catalysis: Quinazoline derivatives are studied as catalysts in various organic reactions.
Material Science: Used in the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: Some quinazoline derivatives act as enzyme inhibitors, making them potential candidates for drug development.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Cancer Therapy: Certain quinazoline compounds are investigated for their anti-cancer properties.
Anti-inflammatory: Potential use in treating inflammatory diseases.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments for industrial applications.
Agriculture: Potential use as agrochemicals for pest control.
作用机制
The mechanism of action of 8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- involves interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Aminoquinazoline: Known for its use in medicinal chemistry.
2-Methylquinazoline: Another derivative with distinct biological activities.
Uniqueness
8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- is unique due to its specific functional groups and structural modifications, which may confer unique biological activities and chemical properties.
属性
CAS 编号 |
86542-78-1 |
|---|---|
分子式 |
C17H15N3O3 |
分子量 |
309.32 g/mol |
IUPAC 名称 |
2,6,7-trimethyl-4-oxo-3-pyridin-2-ylquinazoline-8-carboxylic acid |
InChI |
InChI=1S/C17H15N3O3/c1-9-8-12-15(14(10(9)2)17(22)23)19-11(3)20(16(12)21)13-6-4-5-7-18-13/h4-8H,1-3H3,(H,22,23) |
InChI 键 |
RIHQNZFROJSWQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1C)C(=O)O)N=C(N(C2=O)C3=CC=CC=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one](/img/structure/B12907803.png)
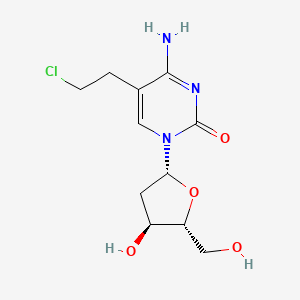
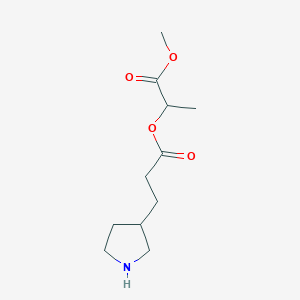
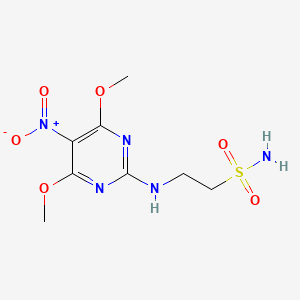
![2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran](/img/structure/B12907826.png)
![(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)

![4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12907844.png)
